
Indole, 3-(2-(methylamino)ethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3-(2-(methylamino)ethyl)-1-methyl-, also known as N-methyltryptamine, is a naturally occurring compound belonging to the tryptamine family. It is structurally related to the neurotransmitter serotonin and the hormone melatonin. This compound is known for its psychoactive properties and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(2-(methylamino)ethyl)-1-methyl- typically involves the methylation of tryptamine. One common method is the reductive amination of indole-3-acetaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride . Another approach involves the use of formaldehyde and methylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Indole, 3-(2-(methylamino)ethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring or the ethylamine side chain .
Aplicaciones Científicas De Investigación
Indole, 3-(2-(methylamino)ethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studies have explored its role in neurotransmission and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Indole, 3-(2-(methylamino)ethyl)-1-methyl- involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin. This interaction leads to changes in neurotransmission and can result in altered mood, perception, and cognition. The compound also affects other molecular targets and pathways, including the modulation of dopamine and norepinephrine systems .
Comparación Con Compuestos Similares
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure but without the methyl group on the ethylamine side chain.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Tryptamine: The parent compound of the tryptamine family, lacking the methyl group on the nitrogen atom.
Uniqueness
Indole, 3-(2-(methylamino)ethyl)-1-methyl- is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the methyl group on the nitrogen atom enhances its lipophilicity and ability to cross the blood-brain barrier, making it more potent in its psychoactive effects compared to its analogs .
Propiedades
Número CAS |
37637-29-9 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-methyl-2-(1-methylindol-3-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-13-8-7-10-9-14(2)12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
XUCUSHRCIKFRCK-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CN(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


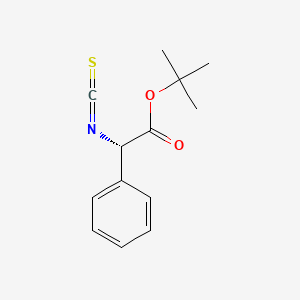
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
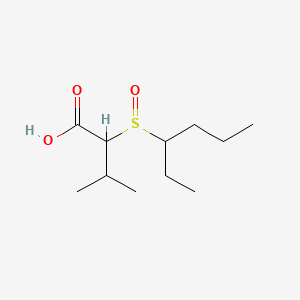
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
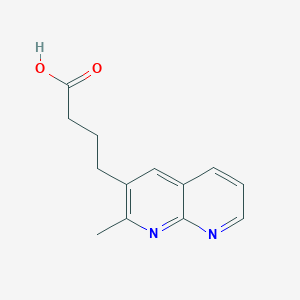
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

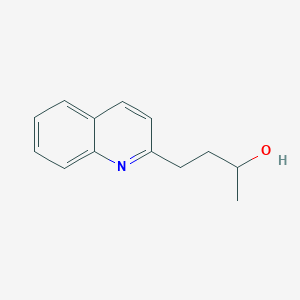
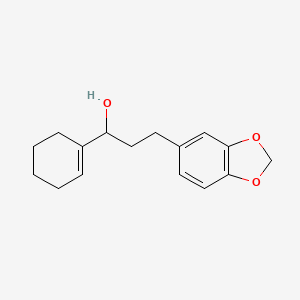


![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)


